1-(2,6-Dimethylmorpholin-4-yl)-2-(4-methylphenoxy)butan-1-one
Overview
Description
1-(2,6-Dimethylmorpholin-4-yl)-2-(4-methylphenoxy)butan-1-one is a synthetic organic compound It belongs to the class of morpholine derivatives and is characterized by the presence of a morpholine ring substituted with dimethyl groups and a butanone moiety linked to a methylphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,6-Dimethylmorpholin-4-yl)-2-(4-methylphenoxy)butan-1-one can be achieved through a multi-step process involving the following key steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized by reacting diethanolamine with formaldehyde and a suitable acid catalyst.
Substitution with Dimethyl Groups: The morpholine ring is then alkylated with methyl iodide in the presence of a base such as potassium carbonate to introduce the dimethyl groups.
Attachment of the Butanone Moiety: The resulting dimethylmorpholine is reacted with 4-methylphenol and butanone in the presence of a suitable catalyst to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions, such as:
High-pressure reactors: to increase reaction rates.
Continuous flow systems: to enhance efficiency and yield.
Purification techniques: such as distillation and crystallization to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
1-(2,6-Dimethylmorpholin-4-yl)-2-(4-methylphenoxy)butan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reducing agents such as sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acid or base catalysts for substitution reactions.
Major Products Formed
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Alcohols.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals with potential therapeutic effects.
Organic Synthesis: The compound can be used as an intermediate in the synthesis of more complex organic molecules.
Material Science: It may be explored for its properties in the development of new materials with specific functionalities.
Mechanism of Action
The mechanism of action of 1-(2,6-Dimethylmorpholin-4-yl)-2-(4-methylphenoxy)butan-1-one would depend on its specific application. In medicinal chemistry, for example, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
1-(2,6-Dimethylmorpholin-4-yl)-2-(4-chlorophenoxy)butan-1-one: Similar structure with a chlorophenoxy group instead of a methylphenoxy group.
1-(2,6-Dimethylmorpholin-4-yl)-2-(4-fluorophenoxy)butan-1-one: Similar structure with a fluorophenoxy group instead of a methylphenoxy group.
Uniqueness
1-(2,6-Dimethylmorpholin-4-yl)-2-(4-methylphenoxy)butan-1-one is unique due to the specific combination of the morpholine ring, dimethyl groups, and the methylphenoxy moiety. This unique structure may confer distinct chemical and biological properties, making it valuable for specific applications.
Properties
IUPAC Name |
1-(2,6-dimethylmorpholin-4-yl)-2-(4-methylphenoxy)butan-1-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO3/c1-5-16(21-15-8-6-12(2)7-9-15)17(19)18-10-13(3)20-14(4)11-18/h6-9,13-14,16H,5,10-11H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXDCYRWWANQRPZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CC(OC(C1)C)C)OC2=CC=C(C=C2)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.